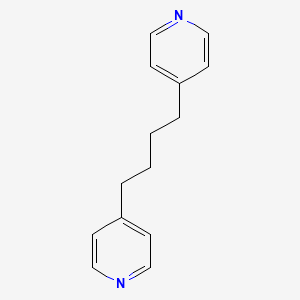

1,4-Bis(4-pyridyl)butane

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-pyridin-4-ylbutyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1(3-13-5-9-15-10-6-13)2-4-14-7-11-16-12-8-14/h5-12H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWYLBJSCXVMCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCCCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Importance of Flexible Bridging Ligands in Supramolecular Assemblies

Flexible bridging ligands are crucial in the design and synthesis of supramolecular systems. Unlike their rigid counterparts which tend to produce predictable and often simple structures, flexible ligands can adopt various conformations, leading to a wider range of structural possibilities. nih.gov This adaptability allows for the formation of intricate architectures such as molecular rhomboids, catenanes (interlocked rings), and cages. nih.govoup.com The conformational freedom of the ligand's backbone is a key feature, enabling the final supramolecular array to exhibit dynamic properties and respond to external stimuli, which is advantageous for applications in molecular sensing and catalysis. nih.gov

The introduction of a flexible spacer, such as the butane (B89635) chain in 1,4-bis(4-pyridyl)butane, between coordinating groups can lead to the formation of low-nuclearity macrocycles. nih.gov The length and flexibility of this spacer are critical factors that influence whether the resulting structure is a discrete macrocycle or an extended coordination polymer. For instance, the use of flexible, nonlinear spacers has been shown to result in a dynamic equilibrium between different supramolecular structures, such as a dinuclear rhomboid and an interpenetrating tandfonline.comcatenane. nih.gov

Dipyridyl Ligands in the Realm of Coordination Chemistry

Dipyridyl ligands are a ubiquitous class of compounds in coordination chemistry, widely employed in the construction of coordination polymers and MOFs. tandfonline.comingentaconnect.com The majority of these ligands are symmetrical, which aids in the predictability of the resulting network structures. tandfonline.comtandfonline.comingentaconnect.com These ligands act as ditopic linkers, with the nitrogen atoms of the two pyridine (B92270) rings coordinating to metal centers to form extended networks. The geometry of the resulting framework is heavily influenced by the coordination preference of the metal ion and the length and nature of the spacer between the pyridyl groups.

The versatility of dipyridyl ligands is evident in the variety of structures they can form. For example, the reaction of dipyridyl ligands with different metal salts under varying conditions can yield one-, two-, or three-dimensional coordination polymers. capes.gov.br The specific isomer of the pyridyl connection (e.g., 4,4'- vs. 3,3'-) also dramatically impacts the final architecture. While 4,4'-dipyridyl ligands tend to form linear connections, other isomers can introduce bends and kinks, leading to more complex topologies. tandfonline.comingentaconnect.comresearchgate.net

A Glimpse into the History of 1,4 Bis 4 Pyridyl Butane As a Chemical Building Block

Established Synthetic Pathways to this compound

The construction of the this compound framework primarily relies on the formation of carbon-carbon bonds between pyridine (B92270) rings and a four-carbon aliphatic chain. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for this purpose.

Palladium-catalyzed cross-coupling reactions have become indispensable in organic synthesis for their efficiency and functional group tolerance. scielo.br Several of these named reactions are applicable to the synthesis of this compound. The general mechanism for these reactions involves the oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the desired product and regenerate the Pd(0) catalyst. wikipedia.orgillinois.edu

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of this compound, a potential route involves the reaction of a 1,4-dihalobutane with a 4-pyridylboronic acid or the coupling of 4-halopyridine with a butane-1,4-diboronic acid derivative. The Suzuki-Miyaura reaction is known for its mild reaction conditions and the use of relatively non-toxic and stable organoboron reagents. acs.org The choice of catalyst, ligand, and base is crucial for achieving high yields. For instance, palladium acetate (B1210297) in combination with phosphine (B1218219) ligands like 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) is often effective. scielo.brrsc.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for an organohalide. numberanalytics.com This method is valued for its high reactivity and functional group tolerance. wikipedia.org A feasible synthetic approach would be the reaction of 4-halopyridine with a 1,4-dizincbutane species, catalyzed by a palladium or nickel complex. rsc.org The organozinc reagents are typically prepared in situ from the corresponding dihaloalkane.

Stille Coupling: The Stille reaction employs organotin compounds to couple with organohalides. wikipedia.org The synthesis of this compound via this method could involve the reaction of 4-halopyridine with a 1,4-bis(trialkylstannyl)butane. While effective, the toxicity of organotin compounds is a significant drawback of this method. wikipedia.org

Hiyama Coupling: This coupling reaction uses organosilicon compounds as nucleophilic partners. organic-chemistry.org The activation of the silicon-carbon bond, often with a fluoride (B91410) source or a base, is a key step in the catalytic cycle. organic-chemistry.orgacs.org The synthesis could proceed through the coupling of a 4-halopyridine with a 1,4-bis(silyl)butane derivative. The lower toxicity of organosilicon reagents compared to organostannanes makes the Hiyama coupling an attractive alternative. mdpi.com

Sonogashira Coupling: While primarily known for forming carbon-carbon bonds between sp2-hybridized carbons and sp-hybridized carbons (alkynes), modifications of the Sonogashira coupling can be adapted for the synthesis of related structures. wikipedia.orgmdpi.com The typical Sonogashira reaction involves a palladium catalyst and a copper co-catalyst. libretexts.org

A comparative overview of these palladium-catalyzed methods is presented in the table below.

| Coupling Reaction | Organometallic Reagent | Key Features |

| Suzuki-Miyaura | Organoboron | Mild conditions, stable reagents. acs.org |

| Negishi | Organozinc | High reactivity, broad functional group tolerance. numberanalytics.comwikipedia.org |

| Stille | Organotin | Effective but reagents are toxic. wikipedia.org |

| Hiyama | Organosilicon | Lower toxicity, requires activation. organic-chemistry.orgmdpi.com |

| Sonogashira | Terminal Alkyne | Primarily for alkyne coupling, can be adapted. wikipedia.orgmdpi.com |

Beyond palladium-catalyzed reactions, other synthetic strategies can be employed to construct the this compound skeleton. One common approach involves the reaction of 4-picoline (4-methylpyridine) with a suitable four-carbon electrophile in the presence of a strong base to deprotonate the methyl group. Another method involves the reaction of a 4-(R-amino)pyridine with an appropriate disubstituted alkane to produce bis-[4-(R-amino)-1-pyridinium]alkanes. google.com Furthermore, multi-component reactions can offer an efficient pathway to highly substituted pyridine derivatives which could be further elaborated to the target molecule. researchgate.netbeilstein-journals.org

Synthesis of Functionalized this compound Analogues

The synthesis of functionalized analogues of this compound allows for the fine-tuning of its electronic and steric properties. This can be achieved by using substituted pyridines as starting materials in the aforementioned coupling reactions. For example, using a 3-substituted-4-halopyridine in a Suzuki-Miyaura or Negishi coupling would yield a 1,4-bis(3-substituted-4-pyridyl)butane. The synthesis of substituted pyridylboronic acids is a key step in this approach. acs.org Additionally, functional groups can be introduced onto the pyridine rings of the final product through electrophilic or nucleophilic aromatic substitution reactions, although the reactivity of the pyridine ring can make this challenging.

Purification Methodologies for Research-Grade this compound

Obtaining research-grade this compound requires effective purification to remove unreacted starting materials, catalyst residues, and byproducts. Common purification techniques include:

Recrystallization: This is a widely used method for purifying solid compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures or are insoluble. For similar compounds like butane-1,4-diyl bis(pyridine-4-carboxylate), recrystallization from dichloromethane (B109758) has been reported to yield a pure product. nih.gov

Column Chromatography: This technique is highly effective for separating compounds with different polarities. A solid stationary phase, such as silica (B1680970) gel or alumina, is used with a liquid mobile phase (eluent). By carefully selecting the eluent system, this compound can be separated from impurities.

Washing: The crude product can be washed with various solvents to remove specific impurities. For example, washing with a saturated aqueous solution of sodium bicarbonate can remove acidic impurities, followed by drying of the organic layer over an anhydrous salt like sodium sulfate. nih.gov

The purity of the final product is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, melting point determination, and elemental analysis.

Ligand Properties and Coordination Modes of this compound

This compound is a versatile organic compound characterized by a four-carbon butane chain linking two pyridine rings at their fourth positions. This structure imparts a unique combination of flexibility and specific coordination capabilities, making it a valuable ligand in the field of coordination chemistry. nih.gov

Bridging Ligand Functionality via Pyridyl Nitrogen Atoms

The defining feature of this compound as a ligand is its ability to act as a bridging linker between metal centers. The nitrogen atoms within the two terminal pyridyl groups possess lone pairs of electrons, enabling them to function as Lewis basic sites and coordinate to metal ions. This bifunctional nature allows the ligand to span between two different metal ions, facilitating the construction of extended structures such as coordination polymers and metal-organic frameworks (MOFs). iucr.orgiucr.org

In these extended networks, the this compound molecule typically adopts a µ2-bridging mode, where each pyridyl nitrogen atom binds to a separate metal center. rsc.org This bridging capability is fundamental to the formation of one-, two-, and even three-dimensional coordination polymers. iucr.orgiucr.orgmdpi.com

Influence of Butane Chain Flexibility on Metal-Ligand Interactions

Unlike rigid aromatic linkers, the butane chain in this compound introduces significant conformational flexibility. This flexibility allows the ligand to adopt various conformations, such as anti and gauche, to accommodate the geometric preferences of different metal ions and other co-ligands within the coordination sphere. This adaptability can influence the final topology and dimensionality of the resulting coordination polymer. The butane chain's ability to bend and rotate allows for the formation of diverse structural motifs, from simple linear chains to more complex interpenetrated networks. mdpi.com

Formation of Discrete Metal-1,4-Bis(4-pyridyl)butane Complexes

While renowned for its role in forming extended coordination polymers, this compound can also participate in the formation of discrete, non-polymeric coordination complexes, particularly dinuclear and polynuclear species.

Dinuclear and Polynuclear Coordination Complexes

In the presence of suitable metal ions and reaction conditions, this compound can bridge two metal centers to form discrete dinuclear complexes. An example is the formation of a paddle-wheel type Cu2(CO2)4 dinuclear unit where the this compound ligand bridges two of these copper units. iucr.orgiucr.org In such complexes, the butane chain's flexibility can dictate the distance and orientation between the two metal centers.

Furthermore, the assembly of multiple metal ions and this compound ligands can lead to the formation of more complex polynuclear structures. These can range from simple oligomeric chains to intricate cage-like architectures. researchgate.net For instance, research has shown the formation of dinuclear ruthenium polypyridyl complexes and dinuclear copper(I) complexes with related bis(pyridyl) ligands. rsc.orgrsc.orggrafiati.com

Metal Ion Dependence in Complex Formation

The choice of metal ion plays a crucial role in determining the structure and dimensionality of the resulting coordination compound. Different metal ions exhibit distinct coordination preferences in terms of geometry (e.g., octahedral, tetrahedral, square planar) and coordination number.

For example, with Cu(II), this compound can form two-dimensional layer structures. iucr.orgiucr.org In a specific case, Cu(II) ions, bridged by glutarate ligands to form dinuclear "paddle-wheel" units, are further linked by this compound ligands into a 2D network. iucr.orgiucr.org The coordination geometry around the copper ion in this instance is a slightly distorted square pyramid. iucr.orgiucr.org

With Cd(II) ions and dicarboxylate anions, the same ligand has been observed to form "helicates" where the metal ion adopts a trigonal–bipyramidal coordination geometry. mdpi.com When combined with Zn(II) ions and benzotriazole-5-carboxylic acid, an unusual double-layer framework with tetrahedral ZnN3O nodes is formed. mdpi.com These examples highlight the significant influence of the metal ion's intrinsic properties on the final architecture of the coordination complex.

Construction of this compound-Based Coordination Polymers

The primary application of this compound in coordination chemistry is in the construction of coordination polymers. These are extended crystalline materials where metal ions are linked by organic ligands to form one-, two-, or three-dimensional networks. The combination of the bridging nature of the pyridyl groups and the flexibility of the butane spacer makes this compound a highly effective building block for these materials. iaea.org

The structure of the resulting coordination polymer is influenced by several factors, including the coordination geometry of the metal ion, the presence of other ancillary ligands, and reaction conditions such as solvent and temperature. capes.gov.brarabjchem.org For example, in a copper-based system, this compound ligands bridge one-dimensional chains of copper ions and glutarate ligands to create a two-dimensional layered structure. iucr.orgiucr.org The flexibility of the butane chain allows these layers to pack efficiently.

The table below summarizes some examples of coordination polymers and complexes formed with this compound and related flexible bis(pyridyl) ligands, illustrating the diversity of structures that can be achieved.

| Metal Ion | Ancillary Ligand(s) | Resulting Structure | Reference |

| Cu(II) | Glutarate | 2D layer structure with dinuclear paddle-wheel units | iucr.orgiucr.org |

| Cd(II) | Dicarboxylate, Water | "Helicates" with trigonal–bipyramidal metal centers | mdpi.com |

| Zn(II) | Benzotriazole-5-carboxylic acid | Double-layer framework with tetrahedral metal nodes | mdpi.com |

| Cu(II) | 3-Nitrophthalic acid | 2D layer structure | rsc.org |

| Cu(II) | 1,2-Benzenedicarboxylic acid, Hydroxide | 3D coordination framework | rsc.org |

One-Dimensional Polymeric Chain Architectures

The flexible nature of the this compound ligand frequently leads to the formation of one-dimensional (1D) coordination polymers. The butane backbone can adopt different conformations, such as anti and gauche, which allows for the assembly of diverse chain motifs. For instance, reactions with cobalt(II) nitrate have yielded 1D polymeric chains with distinct structural features depending on the specific crystallization conditions. researchgate.net

Examples of these architectures include:

Linear Chains: In some complexes, the ligand adopts a fully extended conformation, bridging metal centers to form straight, linear chains. researchgate.net

Zigzag Chains: In other cases, the conformational flexibility of the butane spacer allows for the formation of zigzag or wavelike chains. researchgate.netchem-soc.si For example, a cobalt(II) complex, [Co(L)(NO3)2] (where L = this compound), was found to form zigzag polymeric chains. researchgate.net Similarly, a cadmium(II) coordination polymer, [Cd(bpe)(btfa)2]n (where Hbtfa is benzoyltrifluoroacetone and bpe is the similar 1,2-bis(4-pyridyl)ethane), assembles into zigzag chains. chem-soc.si

These 1D chains can further assemble into higher-dimensional supramolecular structures through weaker interactions like hydrogen bonding. chem-soc.siajol.info

Two-Dimensional Layered Coordination Networks

This compound is an effective ligand for constructing two-dimensional (2D) coordination networks. In these structures, the ligand bridges metal ions or metal-containing secondary building units (SBUs) to form extended sheets or grids.

The formation of such 2D networks is often influenced by the presence of other ligands and the coordination geometry of the metal ion. For example, combining cadmium ions with 1,5-bis(4-pyridyl)pentane and perchlorate counter-ions resulted in a squashed two-dimensional 4⁴ net. mdpi.com The flexibility of the butane spacer in this compound allows it to accommodate various coordination environments, leading to diverse 2D topologies, including interpenetrated or polycatenated layers. mdpi.comunimi.itacs.org

Three-Dimensional Framework Topologies

While its flexibility often favors the formation of 1D and 2D structures, this compound can also participate in the construction of three-dimensional (3D) coordination polymers. mdpi.com The formation of 3D frameworks typically involves the cross-linking of lower-dimensional structures or the use of metal centers and ancillary ligands that promote extension into the third dimension.

An example of a 3D structure is observed when this compound is combined with zinc(II) ions and benzotriazole-5-carboxylic acid, which results in an unusual double-layer framework topology. mdpi.com In many cases, the inherent porosity of a single 3D framework is filled by the growth of one or more identical, independent frameworks, a phenomenon known as interpenetration. mdpi.comacs.org This is common for flexible ligands like the bis(4-pyridyl)alkane series. For instance, MOFs constructed from Zn(II), flexible dicarboxylates, and the related 1,2-bis(4-pyridyl)ethane (B167288) ligand have been shown to form 4-fold and 5-fold interpenetrated 3D frameworks. acs.org

A Cd(II)-MOF utilizing a ligand with a butane spacer, 1,4-bis(1-(piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2-yl)butane, was shown to exhibit a 3D diamondoid (dia) topology. bohrium.com Similarly, a Zn(II) MOF with 1,1′-(1,4-butanediyl)bis(imidazole) and 5-chlorosalicylic acid displays a typical 3D diamond framework. acs.org These examples highlight the capability of the flexible butane spacer to facilitate the formation of complex 3D architectures.

Role of Ancillary Ligands in Coordination Polymer Formation

Ancillary ligands, which coordinate to the metal center alongside this compound, play a critical role in directing the final architecture of the coordination polymer. rsc.orgrsc.org By varying the ancillary ligand, researchers can tune the dimensionality, topology, and properties of the resulting material. The size, shape, and coordinating functional groups of the ancillary ligand influence the coordination number and geometry of the metal ion, which in turn dictates how the this compound linkers connect these nodes.

For example, when this compound is used with Cu(II) ions, the choice of ancillary ligand has a profound effect:

With glutarate ions, a 2D grid is formed. iucr.orgmdpi.com

When other dicarboxylates are used with Cd(II) ions, the structure changes significantly. mdpi.com

This modulation is a key strategy in crystal engineering for creating materials with desired structures. The following table summarizes research findings on how different ancillary ligands influence the final structures of coordination polymers built with this compound and similar flexible linkers.

| Metal Ion | Ancillary Ligand | Resulting Architecture with Bis(pyridyl) Ligand | Reference |

|---|---|---|---|

| Cu(II) | Glutarate | 2D layered grid | iucr.orgmdpi.com |

| Cd(II) | Dicarboxylate Anions | Helicates | mdpi.com |

| Zn(II) | Benzotriazole-5-carboxylic acid | Double-layer 3D framework | mdpi.com |

| Cd(II) | 3,4-thiophenedicarboxylate | 4-connected 3D framework with irl topology | rsc.org |

| Cd(II) / Zn(II) | Benzoyltrifluoroacetone | 1D zigzag and linear chains | chem-soc.si |

Design and Synthesis of this compound-Derived Metal-Organic Frameworks (MOFs)

The design and synthesis of MOFs rely on the predictable assembly of metal-containing nodes, known as secondary building units (SBUs), and organic linkers. This compound serves as a flexible linker that connects these SBUs into extended, often porous, frameworks.

Secondary Building Units (SBUs) Incorporating this compound

In many MOFs, this compound does not form part of the primary SBU itself but rather acts as a "pillar" or linker that connects preformed SBUs into a higher-dimensional structure. A common SBU used in conjunction with this type of ligand is the paddle-wheel dinuclear unit, [M₂(O₂CR)₄].

In the structure of {[Cu₂(μ₄-C₅H₆O₄)₂(μ₂-C₁₄H₁₆N₂)]·2CH₃CN}n, the ancillary glutarate ligands bridge two copper(II) ions to form a paddle-wheel-type Cu₂(CO₂)₄ dinuclear SBU. iucr.orgiucr.org The this compound ligands then coordinate to the available axial positions of these paddle-wheel units, linking them into a 2D layer. iucr.orgiucr.org This "pillar-and-layer" approach is a common strategy in MOF design. acs.org

Other types of SBUs can also be linked by bis(pyridyl) ligands. For example, research on related systems has shown the formation of inorganic one-dimensional [Cu₂Cl₂] ribbons and dinuclear [Cu₂SO₄] blocks that act as SBUs, which are then connected by 1,3-bis(4-pyridyl)propane ligands to build 3D and 2D frameworks, respectively. ias.ac.in The combination of different SBUs and flexible linkers like this compound allows for the construction of a wide variety of MOF architectures. acs.orgresearchgate.net

Topological Features of this compound MOFs

The topology of a MOF describes the underlying connectivity of its network. Due to its flexibility, this compound can be incorporated into MOFs with a range of topological features.

Simple Topologies: In some cases, simple network topologies are formed. The 2D grid structure observed in the Cu(II)-glutarate system, for example, can be described by the sql (square lattice) topology, which arises from connecting 4-connected nodes. iucr.orgresearchgate.net

Interpenetration: A very common feature in MOFs built from long, flexible linkers is interpenetration, where two or more independent networks are entangled. mdpi.comacs.org This often occurs to fill the void space that would otherwise be present in a single network. Frameworks based on flexible dicarboxylates and 1,2-bis(4-pyridyl)ethane have been shown to form 4-fold and 5-fold interpenetrated networks of dia (diamondoid) topology. acs.org A MOF based on a similar 1,1′-(1,4-butanediyl)bis(imidazole) ligand also exhibited a 4-fold interpenetrating diamond framework. acs.org

Complex and Novel Topologies: The combination of this compound or similar ligands with various SBUs and ancillary ligands can lead to more complex and even novel topologies. For example, Cd(II) coordination polymers built with bis(pyridyl) ancillary ligands and a thiophenedicarboxylate linker have resulted in a rare 4-connected irl topology and an unprecedented 5-connected 2D framework. rsc.org

The following table provides examples of topological features found in MOFs constructed with this compound and related flexible linkers.

| MOF System (Ligands/Metal) | Secondary Building Unit (SBU) | Topology (Schläfli Symbol/Description) | Reference |

|---|---|---|---|

| 1,4-bipybutane, Glutarate, Cu(II) | Cu₂(CO₂)₄ Paddle-wheel | 2D sql (square lattice) | iucr.orgiucr.org |

| 1,1′-(1,4-butanediyl)bis(imidazole), Salicylic acid derivatives, Zn(II)/Cd(II) | Varies (mononuclear/dinuclear) | 3D dia (diamondoid), often interpenetrated | acs.org |

| 1,4-bis(1-(piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2-yl)butane, 1,4-NDA, Cd(II) | 4-connected Cd(II) node | 3D dia (diamondoid) | bohrium.com |

| 1,2-bis(4-pyridyl)ethane, Thiophenedicarboxylate, Cd(II) | 4-connected Cd(II) node | 3D irl (4²·6³·8) | rsc.org |

| 1,3-bis(4-pyridyl)propane, 3,3′-diphenyldicarboxylate, Cd(II) | Binuclear Cd(II) block | 6-c {3⁶·4¹²·5⁴·6⁶} | rsc.org |

Interpenetration Phenomena in this compound MOFs

Interpenetration is a common and intriguing phenomenon in the field of Metal-Organic Frameworks (MOFs), where two or more independent networks grow through one another without being covalently bonded. This entanglement can significantly impact the structural and functional properties of the resulting material, such as pore size, stability, and surface area. The ligand this compound (bppb), with its two pyridyl nitrogen donors separated by a flexible four-carbon butane chain, presents a notable case study in the factors that govern the formation of both interpenetrated and non-interpenetrated frameworks.

The conformational flexibility of the bppb ligand, arising from the rotation around the C-C single bonds of the butane spacer, is a critical factor influencing the final topology of the coordination polymer. This flexibility distinguishes it from rigid linear ligands and allows it to adopt various conformations to accommodate different metal coordination environments, solvent molecules, and counter-ions. This can lead to a diverse range of architectures, from simple non-interpenetrated grids to complex, entangled networks.

While the inherent flexibility of the bppb ligand creates the possibility for interpenetration to fill large voids that might otherwise be unstable, several non-interpenetrated structures have been successfully synthesized. For instance, the reaction of bppb with copper(II) ions and glutarate anions results in a two-dimensional (2D) grid structure. mdpi.com In this framework, copper paddlewheel units are linked by glutarate ligands to form sheets, and the bppb ligands coordinate at the apical positions, bridging the sheets without interpenetration. mdpi.com Similarly, a non-interpenetrated, unusual double-layer framework was formed when bppb was combined with zinc(II) ions and benzotriazole-5-carboxylic acid. mdpi.com

The likelihood of forming an interpenetrated network with ligands from the bis(4-pyridyl)alkane family is highly dependent on several factors, including the length of the alkyl spacer, the coordination geometry of the metal ion, and the nature of the counter-anions. Research on ligands that are close analogues of bppb provides significant insight into these controlling factors. For example, the shorter ligand 1,3-bis(4-pyridyl)propane (bpp, with a three-carbon spacer) forms doubly interpenetrated 4x4 grids with cadmium(II) nitrate. mdpi.com In contrast, the longer ligand 1,7-bis(4-pyridyl)heptane (bph, with a seven-carbon spacer) can form triply interpenetrated networks with cadmium(II) nitrate. mdpi.com This suggests that the length of the flexible linker plays a direct role in the degree of interpenetration.

The following table summarizes selected crystal structures of MOFs constructed with this compound and its shorter and longer flexible analogues, illustrating the structural diversity and the influence of various synthetic components on interpenetration.

| Ligand | Metal Ion | Co-ligand / Counter-ion | Framework Description | Degree of Interpenetration |

|---|---|---|---|---|

| 1,3-Bis(4-pyridyl)propane (bpp) | Cd(II) | Nitrate | 2D Grids | 2-fold |

| This compound (bppb) | Cu(II) | Glutarate | 2D Grid | Non-interpenetrated |

| This compound (bppb) | Zn(II) | Benzotriazole-5-carboxylate | Double-layer framework | Non-interpenetrated |

| This compound (bppb) | Cd(II) | Dicarboxylate | Helicates | Not specified as interpenetrated |

| 1,7-Bis(4-pyridyl)heptane (bph) | Cd(II) | Nitrate | 3D Network | 3-fold |

Supramolecular Chemistry and Crystal Engineering with 1,4 Bis 4 Pyridyl Butane

Self-Assembly Principles Directed by 1,4-Bis(4-pyridyl)butane

Non-Covalent Interactions in Crystal Packing

The crystal packing of molecules containing the this compound motif is directed by a range of non-covalent interactions. While classical hydrogen bonds are not always present, other weak interactions play a crucial role in the stabilization of the crystal lattice. nih.gov

The pyridyl nitrogen atom is a key functional group that can direct the assembly into helical structures through strong intermolecular hydrogen bonding, particularly with carboxylic acid groups. rsc.org

Directed Assembly of Higher-Order Architectures

The bifunctional nature of this compound makes it an excellent linker or ligand for the construction of higher-order supramolecular architectures, such as coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms of the pyridine (B92270) rings can coordinate to metal centers, leading to the formation of extended one-, two-, or three-dimensional networks.

The flexibility of the butyl spacer allows the resulting frameworks to exhibit dynamic properties and potentially respond to external stimuli. For example, similar flexible bis(4-pyridyl) ligands like 1,2-bis(4-pyridyl)ethane (B167288) are used to create spin-crossover (SCO) complexes, where the magnetic properties of the material can be switched by temperature or other factors. researchgate.net The length and conformation of the alkyl chain in these linkers are critical in determining the topology and properties of the resulting coordination polymer.

Host-Guest Chemistry Involving this compound Derivatives

The elongated structure of this compound and its derivatives makes them suitable guest molecules for various macrocyclic hosts. The pyridinium (B92312) moieties, in particular, can act as recognition sites, engaging in strong non-covalent interactions within the host's cavity.

Interaction with Macrocyclic Host Molecules (e.g., Pillararenes)

Pillar[n]arenes, a class of macrocyclic hosts with a pillar-shaped architecture, are known to form stable host-guest complexes with suitable guest molecules. acs.orgrsc.org The electron-rich cavity of pillar nih.govarenes is particularly adept at binding cationic guests, such as pyridinium and imidazolium (B1220033) salts, through cation-π interactions. rsc.org

Derivatives like 1,4-bis(pyridinium)butane form very stable host-guest complexes with pillar nih.govarenes, with association constants (K) often exceeding 10^5 M⁻¹. rsc.org The binding is driven by the encapsulation of the butyl chain and one of the pyridinium units within the pillararene cavity. The stability of these complexes is influenced by the substituents on both the host and the guest. For instance, bulky substituents on the pyridinium guest can hinder its entry into the macrocyclic cavity, significantly reducing the binding affinity. rsc.org

Pseudorotaxane and Rotaxane Formation

The ability of this compound and similar linear molecules to thread through the cavity of a macrocyclic host leads to the formation of pseudorotaxanes. A pseudorotaxane is a supramolecular complex where a linear "thread" is passed through a cyclic "wheel" without a covalent bond. nih.gov If bulky "stoppers" are attached to the ends of the thread, preventing it from dethreading, a mechanically interlocked molecule known as a rotaxane is formed. nih.govcore.ac.uk

The formation of these interlocked structures is often template-directed. vt.edu Attractive interactions between the thread (e.g., a dipyridiniumbutane derivative) and the components that will form the macrocycle can pre-organize the system for a subsequent ring-closing reaction, a strategy known as "clipping". core.ac.uk The driving forces for threading can include hydrogen bonding, metal-ligand coordination, or π-π stacking interactions between electron-rich threads and electron-deficient macrocycles. vt.edu

| Component | Role | Example Moieties | Driving Interactions |

|---|---|---|---|

| Thread | Linear guest molecule | This compound, Viologens | Cation-π, Hydrogen Bonding |

| Wheel | Macrocyclic host molecule | Pillararenes, Cyclodextrins, Crown Ethers | Hydrophobic effects, π-π stacking |

| Stopper | Bulky end-groups on the thread | Ferrocene, Adamantane | Steric hindrance |

Binding Affinities and Molecular Recognition Phenomena

The study of binding affinities provides quantitative insight into the strength and specificity of host-guest interactions. These interactions are fundamental to molecular recognition, where a host molecule selectively binds to a specific guest.

In systems involving porphyrinic molecular squares as hosts, a guest molecule with two pyridine termini can bind simultaneously to two zinc-porphyrin sites within the host's cavity. This multipoint binding leads to a significant enhancement in the association constant. For one such system, the host-guest association constant was determined to be 4 × 10^7 M⁻¹. northwestern.edu This value is several orders of magnitude higher than typical binding constants for similar systems that can only form a single pyridine/zinc-porphyrin bond (typically around 10^3 M⁻¹), demonstrating a strong cooperative binding effect. northwestern.edu

The binding process can be monitored by various techniques, including NMR spectroscopy and fluorescence titration. Changes in the chemical shifts of protons on both the host and guest upon complexation provide evidence of binding, while changes in fluorescence intensity can be used to calculate the binding constant. northwestern.edu

| Host | Guest Type | Association Constant (K) in M⁻¹ | Primary Interaction |

|---|---|---|---|

| Pillar nih.govarene | 1,4-Bis(pyridinium)butane | > 100,000 | Cation-π |

| Zinc-Porphyrin Molecular Square | Dipyridyl Porphyrin | 40,000,000 | Axial Ligation (Coordinate Bond) |

| Zinc-Porphyrin Monomer | Pyridine | ~1,000 | Axial Ligation (Coordinate Bond) |

Conformational Analysis and its Impact on Supramolecular Structures

The conformational flexibility of this compound is a critical factor in its application in supramolecular chemistry and crystal engineering. The molecule consists of two rigid pyridyl groups connected by a flexible four-carbon aliphatic chain. This flexibility allows the molecule to adopt various conformations, which in turn dictates the geometry and topology of the resulting supramolecular architectures.

Aliphatic Chain Conformations within Solid-State Architectures

In the solid state, the aliphatic butane (B89635) chain of this compound and its derivatives can theoretically adopt several conformations, including the fully extended anti (or trans) conformation and various folded gauche conformations. However, crystallographic studies of closely related compounds suggest a strong preference for the extended conformation.

Research on similar structures, such as butane-1,4-diyl bis(pyridine-4-carboxylate) and butane-1,4-diyl bis(pyridine-3-carboxylate), has consistently shown that the butane linker adopts an extended, all-trans zigzag conformation within the crystal lattice. This conformation is energetically favorable as it minimizes steric hindrance between the hydrogen atoms along the chain. In this arrangement, the torsion angles about the C-C bonds of the butane chain are approximately 180°.

The extended conformation of the butane spacer is significant for the design of supramolecular structures as it results in a relatively linear and predictable geometry for the this compound ligand. This linearity allows it to act as a pillar or a long spacer in the construction of coordination polymers and metal-organic frameworks (MOFs), connecting metal centers or other building blocks in a well-defined manner. While the extended conformation is predominant, the potential for the butane chain to adopt gauche conformations under specific circumstances, such as in the presence of guest molecules or strong intermolecular interactions, cannot be entirely ruled out and remains an area of interest for creating more complex and dynamic supramolecular systems.

Dihedral Angles and Their Influence on Overall Topology

In an idealized, fully extended conformation of the butane chain, the pyridyl rings can be co-planar or tilted with respect to each other. The specific dihedral angle adopted in a crystal structure is a result of a delicate balance of various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, as well as the coordination geometry of metal centers if present.

The relative orientation of the pyridyl rings has a profound impact on the directionality of the interactions and, consequently, on the dimensionality and topology of the resulting network. For instance, a co-planar arrangement of the pyridyl rings can facilitate the formation of one-dimensional linear chains or two-dimensional sheet-like structures. In contrast, a significant twist between the pyridyl rings can lead to the formation of more complex three-dimensional frameworks, including helical and interpenetrated networks. The ability of this compound to adopt a range of dihedral angles makes it a versatile building block in crystal engineering, allowing for the construction of a variety of supramolecular architectures with different shapes and functionalities.

Crystal Engineering Strategies Utilizing this compound

Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling the self-assembly of molecular components. This compound is a valuable tool in this field due to its ability to act as a flexible yet predictable linker. Several strategies can be employed to utilize this compound in the construction of diverse supramolecular architectures.

One of the primary strategies involves the use of this compound as a ditopic ligand in the formation of coordination polymers and metal-organic frameworks (MOFs) . The nitrogen atoms of the pyridyl groups can coordinate to metal ions, forming extended networks. The length and flexibility of the butane spacer allow for the creation of porous materials with tunable cavity sizes, which are of interest for applications in gas storage, separation, and catalysis. The choice of metal ion, with its specific coordination geometry, and the counter-anion can further direct the assembly of the final structure.

Another important strategy is the formation of hydrogen-bonded networks . The pyridyl nitrogen atoms of this compound are effective hydrogen bond acceptors. When co-crystallized with molecules that are strong hydrogen bond donors, such as organic acids or phenols, it can form robust and predictable supramolecular synthons. These interactions can lead to the formation of a variety of structures, from simple co-crystals to complex multi-component assemblies. The flexibility of the butane linker allows the pyridyl groups to orient themselves to optimize the hydrogen bonding interactions.

Furthermore, halogen bonding can be utilized as a directional interaction to control the assembly of this compound. The nitrogen atoms of the pyridyl rings can act as halogen bond acceptors, interacting with halogen bond donors to form predictable and stable structures.

Advanced Characterization and Computational Studies of 1,4 Bis 4 Pyridyl Butane Systems

X-ray Crystallographic Analysis for Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For systems involving 1,4-bis(4-pyridyl)butane, both single-crystal and powder X-ray diffraction techniques provide critical insights.

Single-crystal X-ray diffraction (SCXRD) is an indispensable tool for elucidating the exact structure of coordination assemblies where this compound acts as a linker molecule. When coordinated with metal ions, this ligand can bridge metal centers to form one-, two-, or three-dimensional coordination polymers or metal-organic frameworks (MOFs).

| Parameter | Illustrative Value for a Coordination Polymer |

|---|---|

| Chemical Formula | [Ag(C14H16N2)]BF4 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 16.45 |

| b (Å) | 13.14 |

| c (Å) | 7.82 |

| β (°) | 96.57 |

| Volume (Å3) | 1778.6 |

| Coordination Geometry | Linear AgN2 |

Note: The data in the table is illustrative for a silver(I) coordination polymer with a flexible bis(pyridine) ligand and is intended to exemplify the typical results from a single-crystal X-ray diffraction study. researchgate.net

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze bulk crystalline materials. It is essential for confirming that the synthesized bulk sample is a single crystalline phase and matches the structure determined from single-crystal analysis. The PXRD pattern of a microcrystalline powder sample provides a characteristic fingerprint based on the lattice spacings (d-values) of the crystal.

For novel materials synthesized using this compound, PXRD is used to:

Confirm Phase Purity: By comparing the experimental PXRD pattern with a pattern simulated from SCXRD data, one can verify the purity of the bulk sample.

Identify Crystalline Products: It is a primary tool for identifying the products of solid-state reactions or solvothermal syntheses.

Analyze Structural Stability: PXRD can be used to monitor the structural integrity of the material under different conditions, such as changes in temperature or upon guest molecule removal/exchange in porous frameworks.

Spectroscopic Techniques in Structural Analysis

Spectroscopic methods provide valuable information about the chemical environment of atoms and the nature of chemical bonds, serving to confirm the structure and purity of this compound.

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide definitive structural confirmation.

¹H NMR: The proton NMR spectrum is expected to be symmetric due to the C₂ symmetry axis bisecting the butane (B89635) chain.

Aromatic Region: Two distinct signals are predicted for the pyridine (B92270) ring protons. The protons ortho to the nitrogen atom (α-protons) would appear as a doublet at a downfield chemical shift (typically δ 8.5-8.7 ppm), while the protons meta to the nitrogen (β-protons) would appear as another doublet at a slightly upfield position (typically δ 7.1-7.3 ppm).

Aliphatic Region: Two signals are predicted for the butane chain protons. The methylene (B1212753) protons adjacent to the pyridine rings (-CH₂-py) would appear as a multiplet, and the central methylene protons (-CH₂-CH₂-) would appear as a separate multiplet, both in the range of δ 1.5-3.0 ppm.

¹³C NMR: The carbon NMR spectrum would also reflect the molecule's symmetry, showing five distinct signals:

Three signals for the carbon atoms of the pyridine ring.

Two signals for the inequivalent methylene carbons of the butane chain.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | ~ 8.6 | α-Pyridyl Protons |

| ¹H | ~ 7.2 | β-Pyridyl Protons |

| ¹H | ~ 2.7 | α-Methylene Protons (-CH₂-py) |

| ¹H | ~ 1.8 | β-Methylene Protons (-CH₂-CH₂-) |

| ¹³C | ~ 150 | Pyridyl C (ipso to N) |

| ¹³C | ~ 148 | Pyridyl C (ipso to butane) |

| ¹³C | ~ 124 | Pyridyl C (β to N) |

| ¹³C | ~ 35 | α-Methylene C (-CH₂-py) |

| ¹³C | ~ 30 | β-Methylene C (-CH₂-CH₂-) |

Note: The chemical shifts are predicted values based on known data for pyridine and alkyl chains and are intended for illustrative purposes.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would show characteristic absorption bands for the pyridine rings and the aliphatic butane linker.

| Frequency Range (cm⁻¹) | Vibrational Mode | Assignment |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Pyridyl) |

| 2960-2850 | C-H Stretch | Aliphatic (Butane Chain) |

| ~ 1600 | C=C and C=N Stretch | Pyridyl Ring |

| ~ 1415 | C=C and C=N Stretch | Pyridyl Ring |

| 1470-1430 | CH₂ Bend (Scissoring) | Aliphatic (Butane Chain) |

| ~ 810 | C-H Out-of-Plane Bend | Aromatic (para-disubstituted) |

Note: The frequency ranges are typical values for the assigned functional groups based on data from analogous compounds. researchgate.netresearchgate.net

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the two pyridine rings. The spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, is expected to show strong absorption bands in the UV region.

These absorptions are primarily due to π → π* transitions within the aromatic pyridine rings. A weaker n → π* transition, involving the non-bonding electrons on the nitrogen atoms, may also be observed at a longer wavelength, often appearing as a shoulder on the main absorption band.

| Approximate λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~ 200-220 | π → π | Pyridyl Ring |

| ~ 250-270 | π → π | Pyridyl Ring |

| ~ 270-290 | n → π* | Pyridyl Ring (Nitrogen lone pair) |

Note: The absorption maxima are typical values for pyridine-containing compounds and serve as an illustrative example.

Electrochemical Characterization of Metal Complexes Incorporating this compound

The electrochemical behavior of metal-organic frameworks (MOFs) and coordination polymers is crucial for their potential applications in areas such as electrocatalysis, sensing, and energy storage. While specific electrochemical data for metal complexes exclusively featuring the this compound ligand are not extensively reported in the literature, the general principles governing pyridyl-based coordination polymers provide a framework for understanding their likely redox properties.

The electrochemical activity of these materials typically stems from the redox-active metal centers, and in some cases, the organic ligands themselves. The flexible butane linker in this compound primarily influences the structural arrangement of the metal centers, which in turn can affect their electrochemical accessibility and redox potentials.

In analogous systems involving metal complexes with pyridyl-based ligands, cyclic voltammetry (CV) is a key technique used to probe the redox processes. For instance, cobalt-based MOFs with pyridine-containing linkers have shown distinct oxidation and reduction peaks in their cyclic voltammograms, indicating reversible redox processes at the metal centers. nih.gov The potential of these redox events is sensitive to the coordination environment of the metal ion, which is dictated by the geometry of the surrounding ligands.

Ruthenium complexes with bipyridyl and related ligands are well-known for their rich electrochemistry. Studies on such complexes have revealed that the Ru(II)/Ru(III) oxidation potentials can be tuned by modifying the ligand structure. nih.gov It is anticipated that metal complexes of this compound would exhibit similar metal-centered redox events, with the flexible butane spacer potentially allowing for conformational changes that could influence the electrochemical response. The table below summarizes typical redox potential ranges observed for relevant metal centers in pyridyl-based coordination complexes.

| Metal Center | Redox Couple | Typical Potential Range (V vs. reference electrode) | Notes |

|---|---|---|---|

| Cobalt | Co(II)/Co(III) | +0.5 to +1.2 | Highly dependent on coordination geometry and ligand field strength. |

| Ruthenium | Ru(II)/Ru(III) | +1.0 to +1.8 | Often reversible; potential can be tuned by ligand electronics. nih.gov |

| Copper | Cu(I)/Cu(II) | -0.2 to +0.6 | Can be influenced by structural distortions enabled by flexible ligands. |

| Iron | Fe(II)/Fe(III) | +0.4 to +1.1 | Common in bio-inspired systems and porous frameworks. |

The flexibility of the this compound linker could also play a role in the kinetics of electron transfer at the electrode-material interface. Conformational gating, where a specific ligand conformation is required for efficient electron transfer, might be a factor. Furthermore, the porosity of MOFs constructed with this linker can influence the diffusion of electrolyte ions, which is essential for charge compensation during redox reactions.

Theoretical and Computational Investigations

Computational chemistry provides powerful tools to complement experimental studies by offering detailed insights into the structure, energetics, and dynamics of molecules and materials. For this compound systems, theoretical investigations are particularly valuable for understanding the conformational preferences of the ligand and the complex process of self-assembly.

The conformational flexibility of the this compound ligand is a key determinant of the architecture of the resulting coordination polymers. The four-carbon butane chain can adopt various conformations, with the most common being the anti (or trans) and gauche arrangements around the central C-C bond.

DFT calculations on such systems would typically involve geometry optimization to find the lowest energy conformers. A potential energy surface scan, where the dihedral angle of the central C-C bond of the butane chain is systematically varied, can be performed to map out the energy landscape and identify the global minimum. The results of such a study on a related ligand, 1,2-bis[N,N'-6-(4-pyridylmethylamido)pyridyl-2-carboxyamido]butane, which also contains a butane spacer, revealed a trans conformation with torsion angles around 111°. The table below presents hypothetical relative energies for different conformers of this compound, as would be expected from a DFT study.

| Conformer | Central C-C Dihedral Angle | Relative Energy (kcal/mol) | Expected Population at Room Temperature |

|---|---|---|---|

| Anti (Trans) | ~180° | 0.0 (Global Minimum) | High |

| Gauche | ~60° | 0.8 - 1.2 | Moderate |

| Eclipsed | 0° | > 4.0 | Very Low |

These computational findings are crucial for predicting the types of structures that this compound is likely to form upon coordination to metal centers. The preference for an extended conformation suggests that it will act as a linear or near-linear bridging ligand, facilitating the formation of one-dimensional chains, two-dimensional grids, or three-dimensional frameworks, depending on the coordination geometry of the metal ion.

The formation of discrete supramolecular architectures or extended coordination polymers from this compound and metal ions is a complex process of self-assembly. Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, are invaluable for understanding the thermodynamic and kinetic factors that govern these processes.

In the context of self-assembled systems, molecular modeling can be used to:

Predict the most stable structures: By calculating the potential energy of different possible assemblies (e.g., discrete cages vs. extended networks), researchers can predict the thermodynamically favored product.

Simulate the assembly process: Molecular dynamics simulations can provide a time-resolved view of how individual ligands and metal ions come together to form larger structures. This can reveal key intermediates and transition states in the self-assembly pathway.

Understand the role of non-covalent interactions: The stability of self-assembled systems is often governed by a delicate balance of coordination bonds, hydrogen bonds, π-π stacking, and van der Waals interactions. Molecular modeling can quantify the contributions of these different interactions.

For example, in the study of supramolecular assemblies, mathematical models can be developed to analyze the multiple intertwined interactions and reactions between the components of the sensor and the target molecule. frontiersin.org This allows for the determination of thermodynamic parameters for the various host-guest binding events.

While specific molecular modeling studies on the self-assembly of this compound are not widely published, the principles are well-established from studies on other flexible bipyridyl ligands. These studies often employ force fields that have been parameterized to accurately describe the metal-ligand interactions. The simulations can be performed in the gas phase or with explicit solvent molecules to more accurately reflect experimental conditions. The insights gained from such simulations are critical for the rational design of new functional materials based on this compound and other flexible linkers.

Functional Materials and Applications Derived from 1,4 Bis 4 Pyridyl Butane Coordination Networks

Catalytic Applications of 1,4-Bis(4-pyridyl)butane-Based MOFs and CPs

While the catalytic performance of MOFs is a burgeoning field of research, specific applications utilizing frameworks built exclusively with this compound are not yet extensively documented. researchgate.netoiccpress.com However, the structural features inherent to these materials suggest significant potential as heterogeneous catalysts. MOFs offer high surface areas, tunable porosity, and well-defined, isolated active sites, making them promising candidates for various catalytic transformations. nih.govsemanticscholar.org

The potential for this compound-based MOFs in heterogeneous catalysis stems from the ability to incorporate catalytically active sites within a stable, porous framework. These sites can be the metal nodes themselves, which can act as Lewis acids, or functional groups appended to the organic linkers. semanticscholar.orgua.es In the context of cyano-silylation of aldehydes or ketones, the metal centers (e.g., Zn(II), Cu(II)) within the framework could serve as the Lewis acidic sites necessary to activate the carbonyl group.

The unique structural topologies made possible by flexible linkers like this compound can enable specific catalytic functions. The linker's ability to bend and rotate can lead to the formation of interpenetrated networks or frameworks with unique pore environments that might not be achievable with rigid linkers. rsc.org These distinct structural characteristics can be leveraged for shape-selective catalysis, where the framework's pores control which reactants can access the active sites.

For example, frameworks constructed with related flexible bis(pyridyl) ligands have been shown to exhibit catalytic activity in various organic reactions. nih.gov The confinement of reactants within the MOF's pores can enhance reaction rates and influence product selectivity by creating a high local concentration of reactants or by stabilizing transition states.

Table 1: Potential Catalytic Applications Enabled by Structural Features of this compound Frameworks

| Structural Feature | Potential Catalytic Transformation | Rationale |

|---|---|---|

| Lewis Acidic Metal Nodes | Cyano-silylation, Friedel-Crafts | Metal centers (e.g., Zn²⁺, Cu²⁺) can activate carbonyls or other substrates. ua.es |

| Tunable Pore Apertures | Size-Selective Alkene Epoxidation | The flexible butane (B89635) linker allows for dynamic pore environments that can selectively admit reactants based on size. rsc.org |

| Hydrophobic Pore Environment | Aldol Condensation | The aliphatic butane chain and aromatic pyridyl groups can create hydrophobic pockets, favoring reactions of nonpolar substrates in aqueous media. semanticscholar.org |

| Interpenetrated Framework | Substrate-Selective Hydrogenation | Interpenetration can create smaller, well-defined channels that differentiate between substrates of similar size but different shapes. rsc.org |

Luminescent Properties of this compound-Containing Materials

The incorporation of this compound into coordination polymers offers a pathway to create novel luminescent materials. The emission properties of these materials can originate from the organic linker itself (intraligand transitions), from the metal center, or from charge transfer events between the two (Ligand-to-Metal Charge Transfer, LMCT). mdpi.com The coordination of the ligand to a metal ion often enhances luminescence by increasing the rigidity of the structure, which reduces non-radiative decay pathways. mdpi.com

Coordination polymers based on flexible bis(pyridyl) ligands frequently exhibit solid-state fluorescence at room temperature. rsc.orgresearchgate.net The emission properties are highly dependent on the choice of metal ion and the specific coordination environment. For instance, frameworks containing d¹⁰ metals like Zn(II) or Cd(II) are common choices for luminescent materials because they are redox-inactive and less likely to quench fluorescence through electron transfer processes. researchgate.net

The emission in such systems often arises from π→n or π→π transitions within the pyridyl rings of the linker. mdpi.com The flexibility of the butane chain can influence the degree of π-π stacking between adjacent pyridine (B92270) rings in the crystal packing. This stacking can lead to the formation of excimers or exciplexes, resulting in red-shifted emission compared to the isolated ligand. researchgate.net Studies on analogous systems using ligands like 1,4-bis(5-(4-pyridyl)tetrazolyl)butane have demonstrated the successful creation of fluorescent materials, indicating the suitability of the butane-pyridyl scaffold for photophysically active frameworks. acs.orgnih.gov

Several key principles guide the design of emissive materials using this compound. The selection of the metal ion is paramount; while Zn(II) and Cd(II) often yield highly luminescent materials, paramagnetic ions like Cu(II) or Co(II) can quench luminescence. mdpi.com

Another critical design element is the use of ancillary ligands in mixed-ligand systems. Combining the flexible this compound with a rigid, conjugated carboxylate co-ligand can significantly alter the resulting framework and its luminescent properties. The co-ligand can act as the primary chromophore, with the bis(pyridyl) linker serving a structural role to build the desired dimensionality. rsc.orgresearchgate.net

Furthermore, the introduction of guest molecules into the pores of a MOF can modulate its luminescent output, forming the basis for chemical sensors. The interaction between the guest and the framework can either quench or enhance the luminescence, providing a detectable signal for the presence of the analyte. rsc.org

Table 2: Design Principles for Tuning Luminescence in this compound CPs

| Design Factor | Effect on Photophysical Properties | Example from Related Systems |

|---|---|---|

| Metal Ion Selection | Influences emission origin (ligand-centered vs. charge transfer) and intensity (quenching effects). mdpi.com | Zn(II) and Cd(II) CPs show strong ligand-based emission, while Co(II) can quench it. researchgate.netmdpi.com |

| Ancillary Ligand | Alters the energy of emission and can introduce new emissive centers. rsc.org | Using pyridine-2,3-dicarboxylate as a co-ligand with a flexible bis(pyridyl) linker leads to intense fluorescent emissions. rsc.org |

| Framework Rigidity | Increased rigidity reduces non-radiative decay, often enhancing quantum yield. mdpi.com | Coordination into a 3D network restricts vibrational motions of the linker, boosting emission intensity compared to the free ligand. mdpi.com |

| Guest Molecule Inclusion | Can quench or enhance luminescence through host-guest interactions. rsc.org | The emission intensity of a luminescent MOF can be quenched upon binding of nitroaromatic compounds. |

Advanced Material Science Perspectives

The most significant feature of this compound as a building block for coordination polymers is its flexibility. Unlike rigid linkers that lead to predictable and often highly symmetric structures, the conformational freedom of the butane tether allows for the formation of complex and often unpredictable network topologies. rsc.org This flexibility is not a liability but an opportunity for creating "smart" materials with dynamic and responsive properties.

The ability of the butane chain to adopt different conformations can lead to polymorphism, where the same chemical components form different crystal structures under slightly varied conditions. It also enables the construction of intricate architectures such as helical chains, interwoven nets, and interpenetrated frameworks. rsc.orgacs.orgnih.gov These complex structures are of great interest for applications in selective gas separation and storage, where the precise size and shape of the framework's channels are critical.

Looking forward, the dynamic nature of frameworks built with this compound could be exploited for stimuli-responsive materials. For example, a framework might change its conformation—and thus its porosity or optical properties—in response to external stimuli such as temperature, pressure, or the introduction of specific guest molecules. This could lead to the development of next-generation sensors, actuators, and drug-delivery systems where the material's function can be switched on or off in a controlled manner.

Future Research Directions and Outlook

Exploration of Novel Metal-1,4-Bis(4-pyridyl)butane Architectures

Future research will undoubtedly focus on the synthesis and characterization of new metal-organic frameworks (MOFs) and coordination polymers incorporating 1,4-Bis(4-pyridyl)butane. The flexibility of the butane (B89635) chain is a critical factor that allows for the formation of diverse and often unpredictable network topologies. Researchers will likely explore the use of a wider range of metal ions and clusters as nodes to create frameworks with unique geometries and pore environments.

A key area of investigation will be the controlled synthesis of architectures with specific dimensionalities, from one-dimensional chains and two-dimensional layers to complex three-dimensional interpenetrated and non-interpenetrated networks. The influence of reaction conditions such as solvent, temperature, and the presence of ancillary ligands on the final structure will be a subject of intense study. The goal is to move beyond serendipitous discovery towards the rational design of materials with desired structural features. The conformational flexibility of the this compound ligand, which can adopt both gauche and anti conformations, will be a central theme in understanding and controlling the assembly of these novel architectures.

Integration of this compound in Multifunctional Materials

A significant thrust of future research will be the integration of this compound into multifunctional materials. By combining the structural versatility of this ligand with the functional properties of different metal centers and co-ligands, materials with synergistic capabilities can be developed.

One promising avenue is the development of porous coordination polymers for applications in gas storage and separation. The flexible nature of the this compound linker can lead to materials that exhibit dynamic behavior, such as "breathing" or guest-induced structural transformations. This could enable highly selective separation of gases based on subtle differences in their size, shape, and chemical properties.

Another area of focus will be the development of materials with interesting photophysical properties. By incorporating luminescent metal centers or co-ligands, it may be possible to create sensors that detect the presence of specific molecules through changes in their fluorescence. Furthermore, the photocatalytic potential of these materials is an area ripe for exploration, with possible applications in environmental remediation and artificial photosynthesis. samipubco.com The table below summarizes potential functional properties of materials incorporating this compound.

| Potential Application Area | Enabling Property | Research Focus |

| Gas Storage and Separation | Porosity, Structural Flexibility | Selective CO2 capture, hydrocarbon separation |

| Chemical Sensing | Luminescence, Host-Guest Interactions | Detection of volatile organic compounds, metal ions |

| Catalysis | Active Metal Sites, Porous Structure | Size-selective catalysis, photocatalytic degradation of pollutants |

| Drug Delivery | Biocompatibility, Porous Framework | Controlled release of therapeutic agents |

Theoretical Advancement in Predicting Assembly Outcomes

The inherent flexibility of this compound presents a significant challenge for the de novo prediction of crystal structures. A key future research direction will be the development of more sophisticated computational models that can accurately forecast the self-assembly of coordination polymers with flexible linkers. Current methods often struggle to account for the subtle interplay of forces that govern the final structure, including coordination bonds, hydrogen bonds, and van der Waals interactions.

Future theoretical work will likely involve the use of advanced molecular dynamics simulations and quantum mechanical calculations to model the self-assembly process. mdpi.com By simulating the interactions between the metal ions and the flexible ligands in solution, it may become possible to predict the most likely crystal structures to form under different experimental conditions. The development of quantitative structure-nanoparticle assembly prediction (QSNAP) models could also be extended to these systems. nih.gov Machine learning algorithms could also be trained on existing crystallographic data to identify patterns and correlations that are not immediately obvious, leading to new design principles for the targeted synthesis of materials with desired topologies.

Potential for Emerging Research Applications

Beyond the more established areas of research, materials based on this compound have the potential to contribute to a number of emerging fields. One such area is the development of stimuli-responsive materials. The flexibility of the ligand could be exploited to create materials that change their properties in response to external stimuli such as light, temperature, or the presence of a chemical analyte. This could lead to the development of smart materials for applications in sensing, actuation, and information storage.

Furthermore, the potential for these materials to be used in biomedical applications, such as drug delivery and bio-imaging, is an exciting area for future exploration. The porous nature of MOFs could be used to encapsulate and deliver drugs to specific targets in the body, while the incorporation of fluorescent components could enable their use as imaging agents.

Q & A

Q. What are the standard synthetic routes for 1,4-Bis(4-pyridyl)butane, and how can its purity be validated?

this compound is typically synthesized via nucleophilic substitution or coupling reactions using pyridine derivatives and dihalobutane precursors. A common method involves reacting 4-pyridyl Grignard reagents with 1,4-dibromobutane under inert conditions. Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity . Gas chromatography-mass spectrometry (GC-MS) can detect volatile impurities, while elemental analysis ensures stoichiometric consistency .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- FTIR Spectroscopy : Identifies functional groups (e.g., C-N stretching at ~1600 cm⁻¹) and confirms pyridyl group presence.

- NMR Spectroscopy : ¹H NMR reveals proton environments (e.g., pyridyl protons at δ ~8.5 ppm), while ¹³C NMR confirms carbon backbone connectivity .

- X-ray Crystallography : Resolves molecular geometry and packing arrangements. For example, non-planar structures may exhibit hydrogen bonding or π-π stacking, influencing material properties .

- Thermal Analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability and phase transitions .

Advanced Research Questions

Q. How can this compound be utilized in designing coordination polymers, and what factors influence their topology?

this compound serves as a flexible N-donor ligand, bridging metal centers (e.g., Zn²⁺, Cu²⁺) to form 1D chains, 2D layers, or 3D frameworks. Key factors include:

- Metal Ion Geometry : Octahedral metals (e.g., Co²⁺) favor 2D grids, while tetrahedral ions (e.g., Cd²⁺) may form interpenetrated networks.

- Solvent System : Polar solvents (e.g., DMF) promote solubility but may compete for coordination sites.

- Ancillary Ligands : Combining with carboxylates (e.g., BDC) can stabilize porous architectures .

Methodologically, reaction conditions (temperature, pH) and slow diffusion crystallization are critical for controlled growth .

Q. How do structural modifications (e.g., substituents) on this compound impact its coordination behavior and material properties?

Introducing substituents (e.g., methyl, chloro) alters steric and electronic effects:

- Steric Effects : Bulky groups (e.g., -CH₃) reduce ligand flexibility, favoring rigid frameworks.

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) decrease pyridyl basicity, modulating metal-ligand bond strength.

For example, methylated derivatives in imidazole analogs show reduced interplanar spacing (d) in XRD, affecting porosity . Comparative studies using isostructural analogs (e.g., 1,4-Bis(4-pyridyl)benzene) can isolate substituent impacts .

Q. How can contradictions in spectroscopic or crystallographic data be resolved during analysis?

- Data Cross-Validation : Combine multiple techniques (e.g., FTIR + NMR + XRD) to confirm assignments. For instance, unexpected FTIR peaks may arise from solvent residues, detectable via TGA .

- Computational Modeling : Density functional theory (DFT) simulations predict vibrational spectra or crystal packing, aiding in reconciling experimental discrepancies .

- Batch Reproducibility : Replicate syntheses to distinguish artifacts from intrinsic properties. Inconsistent DSC curves may indicate polymorphic variations .

Q. What strategies optimize the synthesis of this compound-based MOFs for gas adsorption applications?

- Linker Functionalization : Introduce polar groups (e.g., -NH₂) to enhance CO₂ affinity via chemisorption.

- Activation Protocols : Supercritical CO₂ drying preserves pore integrity by avoiding capillary forces.

- Post-Synthetic Modification : Metalation (e.g., with open metal sites) improves selectivity for small molecules (e.g., CH₄ vs. N₂) .

Characterization via Brunauer-Emmett-Teller (BET) analysis and in situ XRD under gas flow quantifies adsorption capacity and framework stability .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.